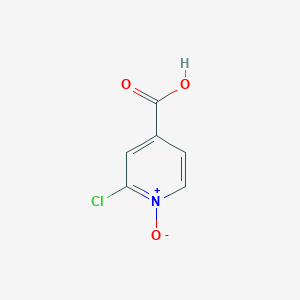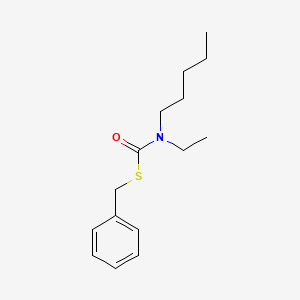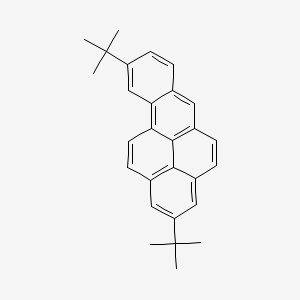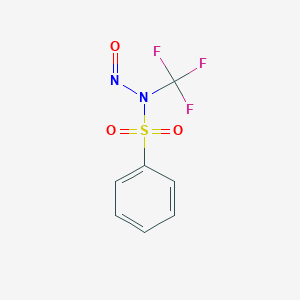
2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a 3,3-dimethylbut-1-en-2-yl group attached to the second position of the pyrrole ring and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of 2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with 3,3-dimethylbut-1-en-2-yl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The choice of reagents, solvents, and reaction conditions may vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the 3,3-dimethylbut-1-en-2-yl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction may produce saturated alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. Detailed studies on its binding affinity and interaction with molecular targets are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
2-(3,3-Dimethylbut-1-en-2-yl)-1-methyl-1H-pyrrole can be compared with other similar compounds, such as:
2-(3,3-Dimethylbut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a boron atom and has different reactivity and applications compared to the pyrrole derivative.
3,3-Dimethylbut-1-en-2-yl acetate: This ester compound has a similar side chain but lacks the pyrrole ring, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
81852-82-6 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
2-(3,3-dimethylbut-1-en-2-yl)-1-methylpyrrole |
InChI |
InChI=1S/C11H17N/c1-9(11(2,3)4)10-7-6-8-12(10)5/h6-8H,1H2,2-5H3 |
InChI-Schlüssel |
PYEOLZRPFYTUAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)C1=CC=CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)

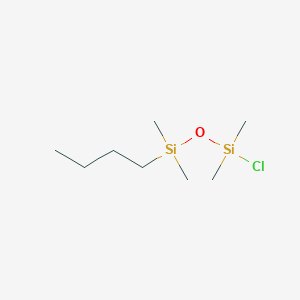

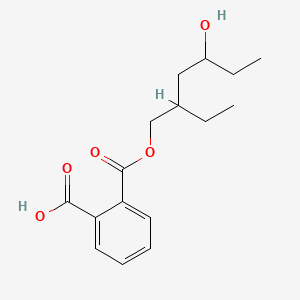
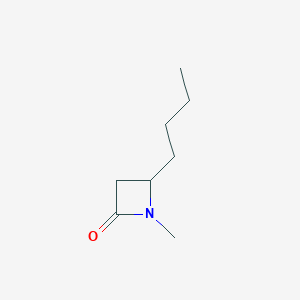
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)
